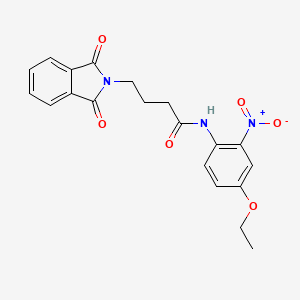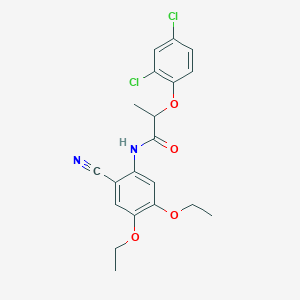
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide
Vue d'ensemble
Description
The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the family of isoindoline compounds, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide is not fully understood. However, it has been shown to act through a variety of pathways, including inhibition of inflammatory cytokines, modulation of cell signaling pathways, and induction of apoptosis in cancer cells. The compound has also been shown to have antioxidant properties, which may contribute to its biological activities.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide are diverse and depend on the specific biological system being studied. In general, the compound has been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. It has also been shown to have anti-cancer effects, which may be due to its ability to induce apoptosis in cancer cells. The compound has also been shown to have antiviral properties, which may be due to its ability to inhibit viral replication.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide in lab experiments is its diverse range of biological activities. The compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a valuable tool for investigating a variety of biological systems. However, one limitation of using the compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for research on 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide. One area of research could be to further investigate the compound's mechanism of action, which may provide insight into its diverse biological activities. Another area of research could be to explore the compound's potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, the compound could be used as a starting point for the development of new drugs with improved efficacy and selectivity. Overall, the compound has great potential for further research and development in the field of medicinal chemistry.
Applications De Recherche Scientifique
The compound 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide has been studied extensively for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. The compound has been used in studies investigating the mechanisms of these activities, as well as in drug discovery and development.
Propriétés
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6/c1-2-29-13-9-10-16(17(12-13)23(27)28)21-18(24)8-5-11-22-19(25)14-6-3-4-7-15(14)20(22)26/h3-4,6-7,9-10,12H,2,5,8,11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKQXQQRLJTGED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-ethoxy-2-nitrophenyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-benzoyl-5-(4-ethylphenyl)-1-[3-(hexyloxy)phenyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298928.png)
![4-[3-(4-bromobenzoyl)-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4298941.png)
![4-[3-(4-bromobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B4298948.png)
![3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298949.png)
![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-pyridin-3-yl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4298957.png)
![2-{[4-(1-adamantyl)piperazin-1-yl]carbonyl}-7-[chloro(difluoro)methyl]-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4298958.png)
![3-[(3,4-dimethylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4298966.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-{[(3,4-dimethylisoxazol-5-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4298974.png)
![2-(4-nitrophenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B4298981.png)


![3-[(3-methylbenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4299003.png)
![3-[(phenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299005.png)